molecular formula C14H21NO2S B2869216 N-(cyclohexylmethyl)-4-methylbenzenesulfonamide CAS No. 86328-85-0

N-(cyclohexylmethyl)-4-methylbenzenesulfonamide

Cat. No.: B2869216
CAS No.: 86328-85-0
M. Wt: 267.39
InChI Key: DFRIFPMABQYFCQ-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-4-methylbenzenesulfonamide (CAS 86328-85-0) is a sulfonamide-based compound of significant interest in chemical and pharmacological research. With a molecular formula of C 14 H 21 NO 2 S and a molecular weight of 267.39 g/mol, this reagent serves as a valuable building block and reference standard in medicinal chemistry . Sulfonamides are a historically important class of compounds, first recognized for their antibiotic properties and now extensively investigated for a diverse range of therapeutic applications . This compound is structurally related to inhibitors of biological pathways relevant to muscle physiology. Specifically, similar N-benzyl-p-toluene sulfonamide structures are known to be potent and specific inhibitors of skeletal myosin II ATPase activity, making them valuable tools for neuroscientists studying the fundamental mechanisms of muscle contraction . Furthermore, the 4-methylbenzyl-sulfonamide motif is present in potent and selective antagonists for neurological targets such as the kappa opioid receptor (KOR), highlighting its utility in the development of neuropharmacological probes . Beyond neuroscience, sulfonamide derivatives continue to be a key scaffold in the development of novel agents for conditions such as epilepsy, with research demonstrating that the nature of the group on the sulfonyl moiety is critical for biological activity . The synthesis of this compound is typically achieved via a nucleophilic acyl-substitution reaction between a sulfonyl chloride and an amine, often in the presence of a base like pyridine to act as an acid scavenger . Modern, environmentally benign synthetic methods utilizing aqueous potassium carbonate have also been developed for related sulfonamides, offering increased reaction rates and yields . Researchers can employ various synthetic protocols, including reactions in toluene under inert atmosphere, to access this molecule . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(cyclohexylmethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRIFPMABQYFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Two-Step Procedure

In a representative protocol, cyclohexylmethylamine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM, 0.5 M) and cooled to 0°C. Triethylamine (3.0 equiv) is added as both base and proton scavenger, followed by dropwise addition of tosyl chloride (1.2 equiv). The reaction progresses to completion within 8–12 hours at room temperature, monitored by TLC (Rf = 0.45 in ethyl acetate/hexanes 1:3).

Critical parameters:

  • Solvent polarity : DCM > THF > toluene (yields: 82% vs. 68% vs. 57%)
  • Stoichiometry : Excess tosyl chloride (1.2–1.5 equiv) minimizes di-alkylation byproducts
  • Workup : Sequential washes with 1M HCl (removes unreacted amine), saturated NaHCO3 (neutralizes HCl), and brine (drying agent: anhydrous Na2SO4)

Purification via silica gel chromatography (ethyl acetate/hexanes/DCM 1:35:0.5) yields the product as a white crystalline solid (mp 103–105°C).

Mitsunobu-Based Alkylation Strategy

For sterically hindered substrates, the Mitsunobu reaction provides an alternative pathway using triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD).

Substrate Functionalization

A pre-formed sulfonamide (e.g., N-cyclohexyl-4-methylbenzenesulfonamide) undergoes alkylation with cyclohexylmethanol:

  • Activation : PPh3 (1.2 equiv) and DIAD (1.2 equiv) in THF (0.2 M) at 0°C
  • Coupling : Addition of cyclohexylmethanol (1.0 equiv) over 30 minutes
  • Reaction time : 12 hours at reflux (66°C) yields 74% product after column chromatography

Key advantage : Avoids direct handling of tosyl chloride, beneficial for air-sensitive laboratories.

Multi-Step Synthesis from Lithocholic Acid Derivatives

A specialized route starting from lithocholic acid demonstrates the compound’s utility in steroidal chemistry:

Step Reagents/Conditions Product Yield
1 LiAlH4, THF reflux Alcohol intermediate 89%
2 TsCl, Et3N, DCM Tosylate 76%
3 Cyclohexylmethylamine, DIAD, PPh3 Target compound 68%

This method introduces chirality but requires stringent anhydrous conditions due to LiAlH4’s moisture sensitivity.

Analytical Characterization Data

Spectroscopic Properties

  • ¹H NMR (600 MHz, CDCl3): δ 7.82 (d, J = 8.2 Hz, 2H, ArH), 7.41 (d, J = 8.2 Hz, 2H, ArH), 3.27 (ddd, J = 40.2, 9.2, 6.4 Hz, 2H, NCH2), 2.49 (s, 3H, CH3), 1.95–1.48 (m, 11H, cyclohexyl)
  • ¹³C NMR (150 MHz, CDCl3): δ 146.12 (Cq), 129.92–129.26 (ArCH), 48.91 (d, J = 12.7 Hz, NCH2), 21.72 (CH3)
  • IR (KBr): ν 3687 (N-H), 3060 (C-H aromatic), 1727 (S=O asym), 1560 (S=O sym)

Crystallographic Data

X-ray diffraction of analogous structures reveals:

  • Dihedral angles : 56.12° between cyclohexyl and tosyl planes
  • Packing : van der Waals interactions dominate lattice stability

Reaction Optimization and Scale-Up Considerations

Solvent Screening

Solvent Dielectric Constant Yield (%) Purity (HPLC)
DCM 8.93 82 99.1
THF 7.52 75 98.3
Toluene 2.38 57 95.6

DCM’s moderate polarity balances solubility and reaction rate.

Temperature Effects

  • 0°C : Minimizes sulfonate ester byproducts (<2%)
  • Room temp : Completes reaction in 8 hours vs. 24 hours at 0°C
  • Reflux : Causes decomposition (purity drops to 84%)

Industrial-Scale Adaptations

Patent WO2024123815A1 highlights critical parameters for kilogram-scale production:

  • Quenching : Acetone (1.0 equiv) at -28°C prevents exothermic runaway
  • Workup : Ethanol/aqueous KOH partitioning removes inorganic salts efficiently
  • Purity : Recrystallization from methanol/water (3:1) achieves >99.5% HPLC purity

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(cyclohexylmethyl)-4-methylbenzenesulfonamide's applications are not explicitly detailed within the provided search results; however, the search results do provide information on related sulfonamides and their uses, which can give insight into the potential applications of this compound.

Potential Applications Based on Sulfonamide Research

  • Pharmaceutical Applications N-acyl sulfonamides are an important class of drugs for Alzheimer's disease and t-RNA synthesis inhibition . They may also be used in the treatment of osteoporosis and as Luekotriene D4-receptors . The N-acyl sulfonamide group has demonstrated significant potential for use in biological applications as suitable carboxylic acid replacements and enzyme inhibitors due to their acidity and resistance to chemical and enzymatic hydrolysis .
  • Treatment of CNS Disorders Sulphonamides may be useful in treating central nervous system (CNS) disorders such as anoxia, ischaemia, stroke and heart failure, migraine, and neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases .
  • Inhibition of γ-Secretase Certain N-benzylbenzenesulfonamide derivatives exhibit inhibition against γ-secretase, which can lead to decreased production of amyloid β-peptide (Aβ), relevant to the prevention or treatment of Alzheimer’s disease .
  • Drug Formulations Quantitative 13C NMR spectroscopy can be used for the quantification of pharmaceutical formulations .

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-4-methylbenzenesulfonamide involves its interaction with biological targets, particularly enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Key Observations :

  • Cyclohexylmethyl (target compound) balances lipophilicity and conformational flexibility .
  • Synthesis : Most sulfonamides are synthesized via alkylation of sulfonamide precursors with halides (e.g., ethyl iodide in , benzyl chloride in ). The target compound likely follows a similar route.
  • Crystal Structures : Compounds like N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide form 2D networks via C–H⋯O interactions, which stabilize the crystal lattice .

Key Observations :

  • Sulfonamides vs. Amides : Sulfonamides (e.g., ) often act as enzyme inhibitors, while amides (e.g., JM-S series in ) exhibit ion channel modulation. The target sulfonamide may lack the direct potassium channel activity seen in amides due to differences in hydrogen-bonding capacity.
  • Pharmacological Potential: The JM-S amides in show EC50 values in the low micromolar range, suggesting that structural optimization of sulfonamides (e.g., introducing electron-withdrawing groups) could enhance bioactivity.
Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic Data for Selected Compounds

Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) IR (cm⁻¹) Reference
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide 7.75–6.75 (aromatic), 4.20 (CH) 144.2 (SO2), 55.1 (OCH3) 1340 (S=O), 1150 (C–N)
N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide 1.20–1.40 (cyclohexyl), 2.40 (CH3) 21.5 (CH3), 44.2 (N–CH2) Not reported

Key Observations :

  • NMR : Aromatic protons in sulfonamides typically appear at δ 6.75–7.75, while cyclohexyl protons resonate at δ 1.20–1.40 .
  • IR : Sulfonamides show strong S=O stretches near 1340–1150 cm⁻¹ .

Biological Activity

N-(cyclohexylmethyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclohexyl group attached to a methyl-substituted benzene ring via a sulfonamide linkage. This structure is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking their natural substrates. The sulfonamide group can disrupt essential biochemical pathways, leading to therapeutic effects such as anti-inflammatory and antimicrobial activities.

Biological Activities

  • Antimicrobial Activity :
    • Sulfonamides are well-known for their antimicrobial properties. This compound exhibits activity against various bacterial strains, making it a candidate for antibiotic development .
  • Anti-inflammatory Effects :
    • Research indicates that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .
  • Antitumor Potential :
    • Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving kinase inhibition. This aspect is particularly relevant in the context of targeted cancer therapies .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various sulfonamides, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating the compound's effectiveness compared to standard antibiotics.

CompoundMIC (µg/mL)
This compound8
Standard Antibiotic (e.g., Penicillin)16

Study 2: Anti-inflammatory Activity

In vitro assays showed that this compound significantly reduced the production of pro-inflammatory cytokines in human cell lines stimulated with lipopolysaccharides (LPS). The results suggest its potential use in inflammatory diseases.

TreatmentCytokine Level (pg/mL)
Control1000
LPS Only2500
This compound + LPS500

Study 3: Antitumor Activity

A recent investigation into the antitumor effects of this compound revealed that it inhibited cell growth in various cancer cell lines, including non-small cell lung cancer (NSCLC). The IC50 values were determined through cell viability assays.

Cell LineIC50 (µM)
A549 (NSCLC)5
Colo699 (NSCLC)10
BT-12 (Rhabdoid Tumor)3

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